

tert-butyl fluoride physical and chemical properties

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Compound of Interest

Compound Name: *tert-Butyl fluoride*

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An In-depth Technical Guide to the Physical and Chemical Properties of **tert-Butyl Fluoride**

Introduction

Tert-butyl fluoride (2-fluoro-2-methylpropane) is a fluorinated alkane that serves as a significant model compound in the study of organic reaction mechanisms, particularly nucleophilic substitution reactions.^[1] Its unique structure, featuring a tertiary carbon bonded to a highly electronegative fluorine atom, imparts distinct physical and chemical properties that are of considerable interest to researchers in organic chemistry and drug development.^[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of **tert-butyl fluoride**, detailed experimental protocols, and visualizations of its primary reaction pathway and synthetic workflow.

Physical and Chemical Properties

The physical and chemical data for **tert-butyl fluoride** are summarized below.

Identifiers and General Properties

Property	Value	Reference
IUPAC Name	2-fluoro-2-methylpropane	[2][3][4]
Synonyms	t-butyl fluoride, 2-methyl-2-fluoropropane	[3][5]
CAS Number	353-61-7	[1][2][3][4][5][6]
Molecular Formula	C ₄ H ₉ F	[2][3][4][5][6][7]
Molecular Weight	76.11 g/mol	[1][7]
Appearance	Colorless liquid	[2]
Odor	Faint, sweet, ether-like	[2]

Physical Properties

Property	Value	Reference
Density	0.76 g/cm ³	[3]
Boiling Point	12 °C to 28.40 °C	[2][7]
Melting Point	-77 °C	[7]
Vapor Pressure	708 mmHg at 25°C	[3]
Refractive Index	1.324 to 1.335	[3][7]
Dipole Moment	1.96 D	[7]
Solubility	Insoluble in water; soluble in organic solvents	[2]

Spectroscopic Data

Technique	Key Features and Observations	Reference
Mass Spectrometry (MS)	Electron impact (EI) ionization leads to a molecular ion ($M^{+\cdot}$). A major peak is expected at m/z 57, corresponding to the highly stable tert-butyl cation, $[C(CH_3)_3]^+$, formed by the loss of a fluorine radical.	[1]
Infrared (IR) Spectroscopy	The C-F stretching vibration is a key feature, providing a direct measure of the C-F bond strength. The spectrum also shows vibrations for the methyl group C-H stretches and C-C skeletal vibrations.	[1]
^{19}F NMR Spectroscopy	The chemical shift is influenced by the electronic environment of the fluorine atom. Studies have used ^{19}F NMR to calculate shielding and understand the contribution of molecular orbitals.	[8][9]

Chemical Properties and Reactivity

Nucleophilic Substitution Reactions (S_N1)

Tertiary alkyl halides like **tert-butyl fluoride** predominantly undergo nucleophilic substitution via the S_N1 mechanism.[1] This is due to the high stability of the tertiary carbocation intermediate that forms upon the departure of the leaving group.[1] Although the carbon-fluorine bond is the strongest among the carbon-halogen bonds, making fluoride a poor leaving group, the stability of the tert-butyl carbocation facilitates the S_N1 reaction.[1] Solvent polarity plays a crucial role, with polar solvents stabilizing the carbocation intermediate and

accelerating the reaction rate.[1] The solvolysis of **tert-butyl fluoride** has been a subject of intense study to understand transition states and solvent participation.[1]

Caption: S_N1 reaction pathway of **tert-butyl fluoride**.

Elimination Reactions (E2)

While S_N1 is dominant, **tert-butyl fluoride** can undergo E2 elimination reactions in the presence of a strong, sterically hindered base, such as potassium tert-butoxide.[1] The high electronegativity of fluorine increases the acidity of the β-hydrogens, which can favor elimination under appropriate conditions.[1] However, the strength of the C-F bond can make elimination a challenging process.[1]

Stability

The C-F bond in **tert-butyl fluoride** is strong, contributing to the molecule's overall stability under normal conditions.[1] However, like many fluorinated compounds, its persistence in the environment is a consideration in its application.[2]

Experimental Protocols

Synthesis of tert-Butyl Fluoride

A common laboratory-scale synthesis involves the nucleophilic substitution of a tert-butyl halide (e.g., tert-butyl chloride or bromide) with a fluoride source.[1]

Methodology:

- **Reactants:** tert-Butyl chloride or tert-butyl bromide is used as the starting material. The fluoride source can be potassium fluoride (KF) or silver fluoride (AgF).[1] Tetrabutylammonium fluoride (TBAF) is another effective, soluble source of fluoride ions.[1][10]
- **Solvent:** The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The solvent's role is to solubilize the reactants and stabilize the carbocation intermediate formed in the S_N1 pathway.[1]
- **Procedure:**

- The chosen tert-butyl halide and fluoride source are dissolved in the polar aprotic solvent in a reaction vessel equipped with a reflux condenser and magnetic stirrer.
- The mixture is heated to facilitate the substitution reaction. The reaction temperature and time will depend on the specific reactants and solvent used.
- The progress of the reaction can be monitored using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy.^[1]
- Work-up:
 - Once the reaction is complete, the mixture is cooled to room temperature.
 - The product is typically extracted from the reaction mixture using an organic solvent.
 - The organic layer is washed to remove any remaining salts or impurities.

Caption: Experimental workflow for synthesis and purification.

Purification

Purification of the crude product is essential to remove unreacted starting materials, solvent, and byproducts.

Methodology:

- Fractional Distillation: Due to its low boiling point and high volatility, fractional distillation is the primary method for purifying **tert-butyl fluoride**.^{[1][2]}
- Inert Atmosphere: The distillation should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and minimize moisture, which can affect purity.^[1]
- Purity Analysis: The purity of the final product is typically confirmed by GC-MS or NMR spectroscopy to ensure the absence of acidic impurities and moisture.^[1]

Safety and Handling

Tert-butyl fluoride is a flammable liquid and vapor.[11] It is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[11][12]

- Handling: Work in a well-ventilated area or under a fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Keep away from heat, sparks, and open flames.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
- Disposal: Dispose of contents and container to an approved waste disposal plant.[12]

Hazardous combustion products can include carbon oxides (CO, CO₂), hydrogen fluoride (HF), and fluorine.[12]

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